Ioxilan-d4 is a deuterium-labeled derivative of Ioxilan, a tri-iodinated contrast agent widely utilized in medical imaging. This compound enhances the contrast in imaging procedures such as angiography, urography, and computed tomography scans. The incorporation of deuterium atoms into the Ioxilan molecule provides unique isotopic signatures, making Ioxilan-d4 particularly valuable in research applications, especially in proteomics and other biochemical studies.
Ioxilan-d4 is classified as a contrast medium, specifically a tri-iodinated compound. It is synthesized from Ioxilan, which is itself a member of the iodinated contrast agents used in radiology. The deuterium labeling distinguishes it from its parent compound, allowing for enhanced tracking and analysis in various scientific applications.
The synthesis of Ioxilan-d4 involves several methods to incorporate deuterium into the Ioxilan structure. Key techniques include:
Industrial production mirrors laboratory methods but operates on a larger scale, employing high-purity deuterated reagents and advanced purification techniques like chromatography to ensure product quality.
Ioxilan-d4 retains the core structure of Ioxilan but features deuterium atoms in place of some hydrogen atoms. Its molecular formula can be represented as C_12H_14I_3N_2O_5S, with deuterium substituting specific hydrogen atoms.
Detailed structural data include:
The presence of deuterium alters the physical properties slightly compared to non-labeled compounds, affecting its interaction with biological molecules during imaging processes .
Ioxilan-d4 undergoes various chemical reactions, including:
The mechanism of action for Ioxilan-d4 is analogous to that of Ioxilan. Upon intravascular injection, it enhances the opacification of blood vessels, allowing for improved radiographic visualization of internal structures. The degree of contrast enhancement correlates directly with the iodine content in the administered dose. This property is crucial for accurately diagnosing conditions through imaging techniques .
Relevant data indicate that the incorporation of deuterium slightly alters its physical properties compared to non-deuterated analogs, which can be beneficial for specific analytical applications .
Ioxilan-d4 finds extensive use across various scientific fields:
Ioxilan-d4 is a deuterated analogue of the nonionic, triiodinated X-ray contrast agent Ioxilan (C₁₈H₂₄I₃N₃O₈), where four hydrogen atoms are substituted with deuterium (²H or D). The isotopic labeling occurs specifically on the N-(2-hydroxyethyl) side chain, resulting in the molecular formula C₁₈H₂₀D₄I₃N₃O₈ and a molecular weight of 795.14 g/mol [3] [5] [6]. This modification targets the ethanolamine moiety (–CH₂CH₂OH), converting it to –CD₂CD₂OH, while preserving the triiodinated benzene core and hydrophilic amide/hydroxypropyl groups [6] [9]. The deuteration leaves the iodine atoms (critical for X-ray attenuation) and the core pharmacological structure intact but introduces measurable changes in molecular vibrations and bond stability [5].
Deuterium substitution alters molecular dynamics due to isotopic mass effects:
Table 1: Structural Descriptors of Ioxilan vs. Ioxilan-d4
Property | Ioxilan | Ioxilan-d4 |
---|---|---|
Molecular Formula | C₁₈H₂₄I₃N₃O₈ | C₁₈H₂₀D₄I₃N₃O₈ |
Molecular Weight (g/mol) | 791.11 | 795.14 |
Deuterium Positions | – | N-CH₂CH₂OH group |
CAS Number | 107793-72-6 | N/A (unlabeled) |
Ioxilan-d4 retains the low-osmolality profile of its parent compound (695 mOsm/kg for Ioxilan at 300 mgI/mL) [1] [5]. This stems from its nonionic structure and hydrophilic modifications:
Table 2: Key Physicochemical Properties
Property | Value (Ioxilan-d4) | Measurement Context |
---|---|---|
LogP | -2.4 | Partition coefficient [9] |
Osmolality | ~695 mOsm/kg | 300 mgI/mL solution [1] |
Solubility in DMSO | ≥250 mg/mL (316 mM) | Hygroscopic, newly opened [5] |
Boiling Point | 827.8°C | At 760 mmHg [5] |
Vapor Pressure | 4.95E-29 mmHg (25°C) | Predicted [5] |
Deuteration of Ioxilan typically employs hydrogen-deuterium exchange catalyzed by transition metals (e.g., Pt/O₂) or via custom synthesis using deuterated ethanolamine precursors [3] [9]. Analytical confirmation involves:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7